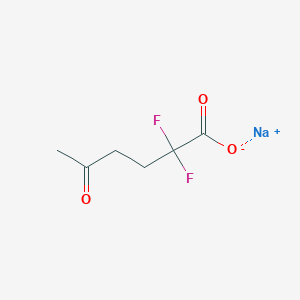

sodium2,2-difluoro-5-oxohexanoate

Description

Contemporary Significance of Fluorinated Organic Compounds in Chemical Synthesis

The introduction of fluorine into organic scaffolds can dramatically alter their physical, chemical, and biological characteristics. Due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. scispace.comresearchgate.net Consequently, organofluorine compounds are integral to the development of new drugs and agrochemicals. researchgate.net The synthesis of these molecules is a highly active area of research, with chemists continuously developing novel and more efficient fluorination and fluoroalkylation methods. chinesechemsoc.org

Structural Characteristics of Keto-Acid Derivatives in Modern Organic Transformations

Keto-acid derivatives, characterized by the presence of both a ketone and a carboxylic acid functional group, are versatile building blocks in organic synthesis. Their dual reactivity allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of complex molecules. nih.gov The ketone moiety can undergo nucleophilic addition and condensation reactions, while the carboxylic acid group can be converted into esters, amides, and other functional groups. This structural motif is particularly important in the synthesis of biologically active compounds and natural products.

Positioning Sodium 2,2-Difluoro-5-oxohexanoate within Advanced Chemical Research Paradigms

Sodium 2,2-difluoro-5-oxohexanoate (CAS Number: 2375261-38-2) is a unique molecule that combines the key features of both fluorinated compounds and keto-acid derivatives. bldpharm.comsigmaaldrich.com The presence of the gem-difluoro group at the α-position to the carboxylate is of particular interest. This structural feature is known to influence the acidity of the carboxylic acid and can act as a bioisostere for a carbonyl group, potentially impacting biological activity. researchgate.net The keto group at the 5-position provides a handle for further chemical modifications. The water-soluble sodium salt form suggests its potential utility in biological assays or as a precursor in aqueous reaction media.

Research Objectives and Scope of Investigation for Sodium 2,2-Difluoro-5-oxohexanoate

The primary objective of this article is to provide a comprehensive overview of the chemical nature of sodium 2,2-difluoro-5-oxohexanoate. This includes an examination of its molecular structure and a discussion of potential synthetic strategies based on established methods for creating similar fluorinated keto-acids. Furthermore, the article will explore the potential research applications of this compound, drawing parallels with the known utility of α,α-difluoro keto-acids in medicinal chemistry and materials science. The investigation is strictly focused on the chemical aspects of the compound and does not extend to dosage or safety profiles.

Compound Data

| Compound Name |

| Sodium 2,2-difluoro-5-oxohexanoate |

| Sodium |

| Boron trifluoride etherate |

| Acetophenone |

| Dimethylcarbonate |

| Sodium hydride |

| Benzyl alcohol |

| N-Bromosuccinimide |

| 2-Pyridone |

| Palladium |

Interactive Data Table: Properties of Sodium 2,2-difluoro-5-oxohexanoate

| Property | Value |

| CAS Number | 2375261-38-2 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C6H7F2NaO3 bldpharm.com |

| Molecular Weight | 188.10 g/mol bldpharm.com |

| Appearance | Inferred to be a solid |

| Solubility | Inferred to be water-soluble |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2-difluoro-5-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3.Na/c1-4(9)2-3-6(7,8)5(10)11;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASCTGIBGADIQS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)[O-])(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Sodium 2,2 Difluoro 5 Oxohexanoate

Foundational Synthetic Approaches to Difluorinated Carboxylic Acid Salts

The synthesis of difluorinated carboxylic acid salts often relies on the preparation of the corresponding α,α-difluoro esters or acids, followed by saponification or neutralization. A common strategy involves the deoxyfluorination of β-keto esters. Reagents like diethylaminosulfur trifluoride (DAST) have been traditionally used for this transformation, although the development of safer and more efficient fluorinating agents is an ongoing area of research. For instance, the use of sulfur tetrafluoride (SF4) has been explored for the deoxofluorination of β-keto esters to yield β,β-difluorocarboxylic acids. thieme-connect.com

Another foundational approach is the use of building blocks already containing the difluoromethylene group. For example, the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal like zinc, has been adapted for the synthesis of β-hydroxy-α,α-difluoro esters. pharm.or.jp These can then be further manipulated to introduce the desired ketone functionality and subsequently hydrolyzed to the carboxylate salt.

Elucidation of Novel Synthetic Pathways for Sodium 2,2-Difluoro-5-oxohexanoate

The synthesis of sodium 2,2-difluoro-5-oxohexanoate can be strategically approached through the preparation of its corresponding ethyl ester, ethyl 2,2-difluoro-5-oxohexanoate, followed by hydrolysis.

Direct Synthetic Routes from readily available precursors

A direct and efficient route to the precursor, ethyl 2,2-difluoro-5-oxohexanoate, involves a copper-mediated Michael-type addition reaction. This method utilizes readily available starting materials: ethyl bromodifluoroacetate and methyl vinyl ketone. The reaction is typically carried out in a solvent like DMSO in the presence of activated copper powder. thieme-connect.com This approach is advantageous due to its selectivity for the 1,4-addition product.

The subsequent conversion of the resulting ethyl ester to sodium 2,2-difluoro-5-oxohexanoate is achieved through saponification. This hydrolysis is typically performed under basic conditions, for example, using sodium hydroxide (B78521) in a suitable solvent mixture, such as aqueous alcohol. beilstein-journals.org

Table 1: Representative Conditions for the Synthesis of Ethyl 2,2-Difluoro-5-oxohexanoate via Michael Addition

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl bromodifluoroacetate | Methyl vinyl ketone | Activated Copper Powder | DMSO | 55 | 6 | ~90 |

This table presents illustrative data based on reported procedures for analogous reactions. thieme-connect.comwikipedia.org

Multi-step Synthetic Sequences Incorporating Carbon-Fluorine Bond Formation

An alternative to using pre-fluorinated building blocks is the introduction of the fluorine atoms at a later stage of the synthesis. One such multi-step approach could begin with the synthesis of ethyl 5-oxohexanoate. This can be followed by an electrophilic fluorination at the α-position to the ester.

The electrophilic fluorination of β-keto esters is a well-established transformation. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. core.ac.ukstrath.ac.ukreagent.co.ukmun.ca The reaction is typically performed in a polar aprotic solvent like acetonitrile. The monofluorinated product is formed rapidly, and the subsequent introduction of the second fluorine atom can be achieved under similar conditions, often requiring longer reaction times or the presence of a base to facilitate enolization of the monofluorinated intermediate. core.ac.uk

Once the ethyl 2,2-difluoro-5-oxohexanoate is synthesized, the final step is the hydrolysis to the sodium salt, as described previously.

Table 2: Illustrative Multi-step Synthesis of Sodium 2,2-Difluoro-5-oxohexanoate

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Synthesis of Ethyl 5-oxohexanoate | Varies | Varies | High |

| 2 | Electrophilic Difluorination | Selectfluor® | Acetonitrile | Moderate to High |

| 3 | Saponification | Sodium Hydroxide | Water/Alcohol | High |

This table outlines a conceptual multi-step pathway with expected outcomes based on established chemical transformations.

Exploration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.orgmdpi.comresearchgate.net In the context of synthesizing sodium 2,2-difluoro-5-oxohexanoate, several aspects can be considered.

The choice of solvent is critical. Utilizing greener solvents or even solvent-free conditions can significantly reduce the environmental impact. For the final hydrolysis step, water is the ultimate green solvent. The use of catalytic amounts of a base, if feasible, would be preferable to stoichiometric amounts to improve atom economy. acs.orgrsc.org

Advanced Synthetic Techniques Applied to Sodium 2,2-Difluoro-5-oxohexanoate

Modern synthetic chemistry is increasingly adopting advanced technologies to improve efficiency, safety, and scalability.

Continuous Flow Chemistry Applications in Synthesis and Scale-Up

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous production.

The synthesis of the precursor, ethyl 2,2-difluoro-5-oxohexanoate, and related difluorinated ketones, is amenable to continuous flow processing. For instance, the deoxyfluorination of ketones using reagents like sulfur tetrafluoride can be performed more safely in a continuous flow setup. Similarly, the synthesis of ketoesters has been successfully demonstrated in continuous flow reactors.

A conceptual continuous flow process for sodium 2,2-difluoro-5-oxohexanoate could involve the following steps:

A packed-bed reactor containing a supported copper catalyst for the continuous Michael addition of ethyl bromodifluoroacetate to methyl vinyl ketone.

An in-line purification module to remove unreacted starting materials and catalyst residues.

A second reactor for the continuous hydrolysis of the purified ester with a stream of aqueous sodium hydroxide.

An in-line extraction or crystallization unit to isolate the final product.

This approach would allow for a streamlined and potentially automated synthesis from basic precursors to the final sodium salt.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of hazardous reagents on a large scale can be risky. | Smaller reaction volumes at any given time enhance safety. |

| Scalability | Often requires significant process redevelopment for scale-up. | Scaling up is typically achieved by running the system for longer periods. |

| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Efficiency | May involve multiple manual work-up and purification steps. | Potential for integrated, multi-step synthesis and in-line purification. |

This table provides a general comparison of the two synthetic approaches.

Photocatalytic and Electrocatalytic Methodologies for Functionalization

Modern synthetic chemistry has increasingly embraced photocatalytic and electrocatalytic methods for their ability to forge new bonds under mild conditions, often leveraging unique reactive intermediates. While direct studies on sodium 2,2-difluoro-5-oxohexanoate are not extensively documented, the principles derived from analogous fluorinated compounds and carbonyls provide a framework for potential transformations.

Photocatalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates that can participate in a variety of coupling reactions. nih.gov For a molecule like sodium 2,2-difluoro-5-oxohexanoate, functionalization could be envisioned at several positions. For instance, methods for the direct C-H functionalization of (hetero)arenes using bromodifluoroacetamides under photoredox conditions have been developed. acs.org These reactions proceed through a difluoroacetyl radical intermediate, suggesting that the C-H bonds on the alkyl backbone of the hexanoate (B1226103), particularly at C3, C4, or C6, could be targets for functionalization via hydrogen atom transfer (HAT) mechanisms.

Another promising avenue is the functionalization via the ketone. The synthesis of α-difluoroalkoxyketones has been achieved through a metal-free photocatalytic approach involving the reaction of difluoroenol silyl (B83357) ethers with alkoxyl radicals. researchgate.net The ketone of sodium 2,2-difluoro-5-oxohexanoate could first be converted to its corresponding difluoroenol silyl ether, which could then be coupled with various radicals generated under photocatalytic conditions to introduce new substituents at the C4 position.

Electrocatalysis: Electrochemical methods provide an alternative, reagent-light approach to synthesis. Electrocatalytic cascades have been designed for the synthesis of ketones using CO₂ as a surrogate for carbon monoxide. d-nb.info While this applies to ketone synthesis rather than functionalization, it highlights the potential of electrochemistry in manipulating carbonyl compounds. More relevant is the electrochemical generation of geminal difluorides from dithiolanes, a transformation that showcases the utility of electrocatalysis in fluorine chemistry. nih.gov For sodium 2,2-difluoro-5-oxohexanoate, electrocatalytic reduction could potentially target the ketone. Furthermore, electrocatalytic methods could be employed to generate radical ions from the carboxylate or ketone, initiating cyclization or coupling reactions.

Stereoselective and Enantioselective Approaches for Chiral Analogs

The primary chiral analog of sodium 2,2-difluoro-5-oxohexanoate is the corresponding alcohol, sodium 2,2-difluoro-5-hydroxyhexanoate, which contains a stereocenter at the C5 position. The creation of this chiral center with high enantioselectivity requires asymmetric reduction of the ketone.

The asymmetric reduction of ketones is a well-established field, and strategies developed for fluorinated ketones are particularly relevant. Key approaches include the use of chiral reducing agents or, more commonly, achiral reducing agents in the presence of chiral catalysts or auxiliaries. Chiral auxiliaries, such as camphor-derived isopinocampheols or oxazolidinones derived from amino alcohols, have proven effective in directing the stereochemical outcome of reactions involving fluorinated substrates. researchgate.netpurdue.eduacademie-sciences.fr For instance, a chiral auxiliary could be temporarily attached to the carboxylate end of the molecule to influence the facial selectivity of hydride attack on the distant C5 ketone, although the flexibility of the alkyl chain may diminish the stereochemical control.

A more direct and common approach is the use of a chiral catalyst. Asymmetric transfer hydrogenation using catalysts derived from ruthenium or rhodium with chiral diamine or amino alcohol ligands is a powerful method for the enantioselective reduction of ketones. Similarly, borane (B79455) reductions can be rendered highly enantioselective by the use of chiral oxazaborolidine catalysts, as pioneered by Corey, Bakshi, and Shibata (CBS). The synthesis of chiral α-difluoromethyl-β-amino alcohols has been achieved with excellent diastereoselectivity by the nucleophilic difluoromethylation of imines bearing a chiral sulfinamide auxiliary, demonstrating the power of auxiliaries in controlling stereochemistry adjacent to a difluoromethyl group. cas.cn This principle can be applied to the reduction of the ketone in the target molecule.

Below is a table summarizing potential strategies for the stereoselective synthesis of chiral analogs.

| Strategy | Chiral Source | Example Reagents/Catalysts | Anticipated Product | Key References |

|---|---|---|---|---|

| Asymmetric Reduction | Chiral Catalyst | Ru(II)-TsDPEN, CBS Catalyst (Oxazaborolidine) with BH₃ | (R)- or (S)-sodium 2,2-difluoro-5-hydroxyhexanoate | nih.gov |

| Diastereoselective Reduction | Chiral Auxiliary | Evans oxazolidinone or phenylglycinol-derived auxiliary attached to the carboxylate | Diastereomeric 2,2-difluoro-5-hydroxyhexanoate derivatives | researchgate.netacademie-sciences.fr |

| Enzymatic Reduction | Biocatalyst (Enzyme) | Ketoreductases (KREDs) with a co-factor (e.g., NADPH) | (R)- or (S)-sodium 2,2-difluoro-5-hydroxyhexanoate | beilstein-journals.org |

Derivatization and Functionalization Strategies for Sodium 2,2-Difluoro-5-oxohexanoate

The ketone at the C5 position is the most versatile handle for the derivatization of sodium 2,2-difluoro-5-oxohexanoate. Its reactivity allows for a wide range of transformations, including reduction, condensation, and nucleophilic addition, to generate a diverse array of new chemical entities.

The carbonyl group at C5 is a classic electrophilic center, susceptible to attack by a host of nucleophiles. The electron-withdrawing difluoroester group at the α-position is distant and its inductive effect on the ketone's reactivity is likely modest, making its reaction profile similar to that of typical methyl ketones.

Chemoselective reduction of the ketone in the presence of the carboxylate group is a key transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, ideal for this purpose. Under standard conditions (e.g., in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature), NaBH₄ readily reduces aldehydes and ketones while leaving esters and carboxylates untouched. sci-hub.sejsynthchem.com The reduction of sodium 2,2-difluoro-5-oxohexanoate with NaBH₄ would cleanly yield sodium 2,2-difluoro-5-hydroxyhexanoate. The presence of the difluoroester is not expected to interfere with this selectivity. Studies on various keto esters have confirmed that NaBH₄/MeOH is highly efficient for reducing the keto group while leaving the ester intact. researchgate.net

For even greater selectivity, especially in complex molecules, modified borohydride reagents can be employed at low temperatures. However, for this particular substrate, standard NaBH₄ is sufficient and practical.

| Reducing System | Solvent | Temperature | Selectivity (Ketone vs. Carboxylate) | Key References |

|---|---|---|---|---|

| NaBH₄ | Methanol or Ethanol | 0 °C to Room Temp. | High | sci-hub.seresearchgate.net |

| LiBH₄ | THF, Diethyl Ether | 0 °C to Room Temp. | Lower (can reduce esters) | sci-hub.se |

| LiAlH₄ | THF, Diethyl Ether | 0 °C | None (reduces both) | jsynthchem.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | -78 °C | High (can be stoichiometric) |

The C6 methyl group and the C4 methylene (B1212753) group are both α to the ketone, allowing for enolate formation under basic conditions. This enolate can then act as a nucleophile in condensation and annulation reactions. The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.org

In this sequence, the enolate of sodium 2,2-difluoro-5-oxohexanoate (generated at the C4 position for thermodynamic control or C6 for kinetic control) would be reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). The initial Michael addition would form a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol condensation, promoted by the base, followed by dehydration, would yield a substituted cyclohexenone ring. The development of one-pot fluorination and organocatalytic Robinson annulation sequences has made fluorinated cyclohexenones highly accessible. nih.govresearchgate.net These methods often provide excellent stereocontrol, affording products with multiple stereocenters in high enantiomeric excess. nih.gov

| Reaction | Reagents | Key Steps | Product Type | Key References |

|---|---|---|---|---|

| Aldol Condensation | Another molecule of itself or another ketone/aldehyde, Base (e.g., NaOH, LDA) | Enolate formation, Nucleophilic attack, Dehydration | α,β-Unsaturated ketone | |

| Robinson Annulation | Methyl vinyl ketone (MVK), Base (e.g., KOH, NaOEt) | Michael addition, Intramolecular aldol condensation | Fused cyclohexenone ring system | wikipedia.orgrsc.org |

| Asymmetric Robinson Annulation | MVK, Organocatalyst (e.g., chiral amine), Acid co-catalyst | Asymmetric Michael addition, Aldol condensation | Chiral fluorinated cyclohexenone | nih.govresearchgate.net |

The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the C5 ketone provides a direct route to tertiary alcohols. This reaction involves the nucleophilic attack of the carbanion equivalent at the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. masterorganicchemistry.com

When working with fluorinated carbonyl compounds, the reaction can be complex. For example, reactions of Grignard reagents with fluorinated esters can sometimes lead to double addition or reduction. researchgate.netacs.org However, since the ketone is generally more reactive than the ester or carboxylate, selective addition to the C5 carbonyl is feasible, especially at low temperatures. researchgate.net The addition of phenylmagnesium bromide or other organometallic reagents to related β-substituted unsaturated trifluoromethyl ketones has been studied, showing that conditions can be tuned to favor 1,2-addition to the carbonyl. sci-hub.se Transition metal-free additions of polyfluorophenylboronates to ketones have also been developed, offering a route to tertiary alcohols containing fluorinated aryl groups. nih.gov

| Nucleophile (Reagent) | Solvent | Conditions | Product | Key References |

|---|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether, THF | -78 °C to 0 °C, then H₃O⁺ workup | Sodium 2,2-difluoro-5-hydroxy-5-methylhexanoate | masterorganicchemistry.com |

| Phenyllithium (PhLi) | Diethyl Ether, THF | -78 °C, then H₃O⁺ workup | Sodium 2,2-difluoro-5-hydroxy-5-phenylhexanoate | nih.gov |

| Pentafluorophenylboronate ester | Toluene, Base (K₂CO₃) | 80 °C, then H₃O⁺ workup | Sodium 2,2-difluoro-5-hydroxy-5-(pentafluorophenyl)hexanoate | nih.gov |

| Sodium Cyanide (NaCN) | Water/Ethanol | Acidic workup (HCN formation) | Sodium 5-cyano-2,2-difluoro-5-hydroxyhexanoate (Cyanohydrin) |

Transformations Involving the Carboxylate Group

The carboxylate group of sodium 2,2-difluoro-5-oxohexanoate is a key site for derivatization, allowing for the synthesis of a wide range of esters and amides.

Esterification and Amidation for Diverse Derivatives

The conversion of the sodium carboxylate to its corresponding ester or amide derivatives is a fundamental transformation. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to produce various esters. smolecule.comorganic-chemistry.org For instance, the ethyl ester, ethyl 2,2-difluoro-5-oxohexanoate, is a commonly synthesized derivative. smolecule.comthieme-connect.com Amidation can be achieved by reacting the corresponding carboxylic acid or its activated form (e.g., an acyl chloride) with a primary or secondary amine. These reactions are often facilitated by coupling reagents. The resulting amides are valuable in medicinal chemistry and materials science. researchgate.netacs.org

The table below provides examples of esterification and amidation reactions starting from related β-keto esters, which are precursors to the title compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| β-keto ester | Alcohol | β-keto ester derivative | Esterification |

| β-keto ester | Amine | β-keto amide | Amidation |

Salt Metathesis and Ion Exchange Reactions

Salt metathesis, or double displacement, is a reaction that involves the exchange of ions between two reacting salts. wikipedia.org In the context of sodium 2,2-difluoro-5-oxohexanoate, this reaction can be used to replace the sodium cation with other cations, potentially altering the solubility and reactivity of the compound. wikipedia.org For example, reacting the sodium salt with a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) chloride, in a suitable solvent could yield the more organic-soluble tetrabutylammonium 2,2-difluoro-5-oxohexanoate. wikipedia.org

Ion exchange chromatography is another technique that can be utilized to replace the sodium ion. In this method, a solution of the sodium salt is passed through a column packed with a resin that has been pre-loaded with the desired cation.

Reactivity and Transformations at the Gem-Difluorinated Carbon (C2)

The gem-difluorinated carbon (C2) significantly influences the reactivity of the molecule. The two fluorine atoms are strongly electron-withdrawing, which makes the adjacent carbonyl carbon more electrophilic. nih.govthieme-connect.de This electronic effect is a key factor in the chemical behavior of α,α-difluorocarbonyl compounds. rsc.org

Transformations at the C2 position are less common than those at the carboxylate or ketone functionalities. However, the presence of the difluoro group can influence the outcome of reactions at adjacent positions. The C-F bonds are generally stable, but under certain conditions, dehydrofluorination can occur, leading to the formation of a gem-difluoroalkene. nih.gov

Regioselective and Chemoselective Control in Complex Reaction Environments

The presence of multiple reactive sites in sodium 2,2-difluoro-5-oxohexanoate—the carboxylate, the ketone, and the α-carbon to the ketone—necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity. youtube.com

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. For example, in a reduction reaction, a selective reducing agent might preferentially attack the ketone carbonyl over the carboxylate group.

Chemoselectivity is the preferential reaction of a reagent with one functional group in the presence of other, similar functional groups. For instance, in an environment with both an aldehyde and a ketone, a chemoselective reagent could be chosen to react with only one of them.

The choice of reagents, catalysts, solvents, and temperature can all play a crucial role in directing the outcome of a reaction involving multifunctional compounds like sodium 2,2-difluoro-5-oxohexanoate. youtube.com For example, in the synthesis of related difluorinated compounds, the regioselectivity of nucleophilic attack is highly dependent on the electronic properties of the molecule. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations of sodium 2,2-difluoro-5-oxohexanoate is crucial for optimizing reaction conditions and designing new synthetic routes.

Elucidation of Reaction Pathways and Intermediate Species

The elucidation of reaction pathways often involves a combination of experimental studies and computational methods. For reactions involving gem-difluorinated compounds, the formation of various intermediates, such as enolates, ylides, and radical species, has been proposed. beilstein-journals.orgbeilstein-journals.org For example, in Wittig-type reactions to form gem-difluoroolefins, the reaction is believed to proceed through an undetected difluoromethylene phosphonium (B103445) ylide. beilstein-journals.org

The following table lists some of the common intermediates proposed in reactions of difluorinated carbonyl compounds.

| Intermediate Type | Description |

| Enolate | Formed by the deprotonation of the α-carbon to a carbonyl group. |

| Ylide | A neutral molecule with a formal positive and a formal negative charge on adjacent atoms. |

| Radical | An atom, molecule, or ion that has an unpaired valence electron. |

| Zwitterion | A neutral molecule with a positive and a negative electrical charge at different locations within that molecule. |

Kinetic and Thermodynamic Profiling of Key Steps

A thorough understanding of the kinetic and thermodynamic parameters of the key transformations involved in the synthesis of sodium 2,2-difluoro-5-oxohexanoate is crucial for reaction optimization and process control. The primary synthetic route to this compound involves two critical steps: a carbon-carbon bond-forming reaction to construct the six-carbon backbone with the gem-difluoro moiety, followed by hydrolysis of an ester precursor. The kinetic and thermodynamic profiles of these steps dictate reaction rates, yields, and stereochemical outcomes.

The key transformations are:

Reformatsky-type Reaction: The condensation of a ketone with an α,α-difluoroester, typically ethyl bromodifluoroacetate, in the presence of a metal like zinc. This step is fundamental for creating the C4-C5 bond and introducing the difluoromethyl group at the C2 position of the hexanoate backbone.

Ester Hydrolysis (Saponification): The conversion of the resulting 2,2-difluoro-5-oxohexanoate ester to the final sodium salt.

Kinetic Analysis of the Reformatsky-Type Reaction

The Reformatsky reaction, particularly with fluorinated reagents like ethyl bromodifluoroacetate, is a cornerstone of synthesizing β-hydroxy esters. acs.orgorganic-chemistry.orgwikipedia.orgpsiberg.compw.livepearson.com The reaction proceeds via the formation of an organozinc reagent, often referred to as a Reformatsky enolate, which then adds to a carbonyl compound. wikipedia.org

High stereochemical control is often a primary objective in such reactions, and kinetic resolution has been observed in additions to chiral imines. acs.org The stereochemical outcome is dictated by the transition state geometry. For additions to carbonyls, a six-membered chair-like transition state is often proposed. wikipedia.org The diastereoselectivity of the reaction is highly dependent on the reaction conditions and the nature of the substituents, indicating that the energy difference between diastereomeric transition states is often small but can be influenced by steric and electronic factors. For instance, in reactions involving α-oxygenated sulfinylimines, excellent diastereoselectivities have been achieved, suggesting a highly organized transition state. researchgate.net

Thermodynamic Profile of the Reformatsky-Type Reaction

The Reformatsky reaction is generally considered to be thermodynamically favorable, leading to the formation of a stable β-hydroxy ester. The formation of the C-C bond and the subsequent formation of a stable zinc alkoxide are the primary driving forces for the reaction.

The relative stability of the zinc enolate compared to more reactive organometallics like Grignard reagents or organolithium compounds is a key thermodynamic feature. organic-chemistry.orgwikipedia.org This lower reactivity prevents side reactions such as addition to the ester group of the starting material or the product. wikipedia.org

The diastereomeric ratio of the product is a reflection of the relative thermodynamic stabilities of the transition states leading to the different stereoisomers. Computational studies, though not found specifically for sodium 2,2-difluoro-5-oxohexanoate, are often employed to model these transition states and predict the most favorable reaction pathways.

Kinetic and Thermodynamic Aspects of Ester Hydrolysis

The final step in the synthesis is the hydrolysis of the ethyl or methyl ester of 2,2-difluoro-5-oxohexanoate to the corresponding sodium salt. The presence of two fluorine atoms on the α-carbon has a profound impact on the kinetics of this saponification reaction.

Kinetic Data:

The electron-withdrawing nature of the fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions. This leads to a substantial increase in the rate of hydrolysis compared to non-fluorinated analogues. nih.gov Studies on the hydrolysis of a series of partially fluorinated ethyl esters have demonstrated this rate enhancement quantitatively. nih.gov

The table below illustrates the trend in hydrolysis rates based on the degree of fluorination at the α-position of an ester.

| Compound | Number of α-Fluorine Atoms | Relative Hydrolysis Rate | Half-life (pH 11, 298 K) |

| Ethyl Acetate | 0 | 1 | ~2400 min |

| Ethyl Fluoroacetate | 1 | ~8 | ~300 min |

| Ethyl Difluoroacetate | 2 | ~24-32 | ~80 min |

| Ethyl Trifluoroacetate | 3 | ~100 | ~6.4 min |

This table is illustrative and compiled from trends reported in the literature for analogous compounds. Actual rates for 2,2-difluoro-5-oxohexanoate ester would vary. nih.gov

Thermodynamic Data:

The hydrolysis of esters is a thermodynamically favorable process, with a negative Gibbs free energy change. The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide insight into the transition state of the reaction. For the hydrolysis of esters in water, these parameters are influenced by both the structure of the ester and the solvent. cdnsciencepub.com

The highly polar transition state of the saponification reaction is stabilized by polar solvents. The electron-withdrawing fluorine atoms are expected to lower the activation energy for the hydrolysis of the 2,2-difluoro-5-oxohexanoate ester compared to its non-fluorinated counterpart.

The table below provides a conceptual overview of the expected thermodynamic parameters for the hydrolysis step.

| Parameter | Expected Value/Trend for Difluoro-ester Hydrolysis | Rationale |

| ΔG‡ (Gibbs Free Energy of Activation) | Lower than non-fluorinated analogue | Increased electrophilicity of the carbonyl carbon leads to a faster reaction rate. |

| ΔH‡ (Enthalpy of Activation) | Lower | The C-F bonds stabilize the developing negative charge in the transition state. |

| ΔS‡ (Entropy of Activation) | Negative | The transition state is more ordered than the reactants, which is typical for bimolecular reactions. |

This table is based on general principles of physical organic chemistry and data for analogous reactions. cdnsciencepub.com

Role As a Versatile Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Fluorinated Organic Molecules

The presence of both a difluoromethylene group and a ketone makes compounds like sodium 2,2-difluoro-5-oxohexanoate powerful starting materials for constructing sophisticated fluorinated organic molecules. sioc-journal.cn These molecules are of high interest in medicinal chemistry and agrochemistry due to the often-enhanced metabolic stability, binding affinity, and bioavailability conferred by fluorine. cas.cncore.ac.uk

Difluorinated building blocks are instrumental in the synthesis of fluorinated heterocyclic compounds. The ketone and carboxylate functionalities in the 2,2-difluoro-5-oxohexanoate structure can participate in various cyclization reactions to form a range of heterocyclic systems. For example, difluorocarbene precursors, which share the gem-difluoro motif, are used in cycloaddition and annulation reactions to build valuable heterocyclic compounds. researchgate.net The general strategy involves using readily available fluorine-containing moieties as foundational units to construct more complex structures, which is often a more adaptable approach than direct fluoroalkylation. mdpi.combeilstein-journals.org

The synthesis of difluorinated heterocycles often leverages the reactivity of enaminones with difluoroalkyl compounds. researchgate.net In a similar vein, the ketone in a 2,2-difluoro-5-oxohexanoate derivative could be converted to an enamine or enolate, which could then undergo intramolecular cyclization or react with other reagents to form difluorinated furans, pyrroles, or other heterocyclic systems. For instance, base-promoted formal [4+1] cycloadditions have been used to create 2,2-difluorinated 2H-furans. researchgate.net Furthermore, Rh(III)-catalyzed asymmetric transfer hydrogenation of α-gem-difluorinated ketones has been shown to produce enantioenriched difluorinated alcohols, which are valuable chiral building blocks for more complex heterocyclic structures. researchgate.net

Polyketides are a diverse class of natural products with a wide range of biological activities. The modification of polyketide scaffolds with fluorine is a promising strategy for developing new pharmaceuticals with improved properties. bohrium.com Synthetic biology approaches have been developed to incorporate fluorinated building blocks into polyketide biosynthesis. nih.govacs.org These methods often involve engineering polyketide synthase (PKS) enzymes to accept fluorinated extender units like fluoromalonyl-CoA instead of their natural substrates. bohrium.comnih.gov

A molecule like 2,2-difluoro-5-oxohexanoate could serve as a synthon in the chemical synthesis of fluorinated polyketide analogs. The difluoromethylene unit is a bioisostere of a carbonyl group or an oxygen atom, and its incorporation can significantly alter the conformation and electronic properties of a molecule, potentially leading to enhanced biological activity. nih.gov The challenge of incorporating fluorine into complex natural products can be overcome by using fluorinated building blocks in engineered biosynthetic pathways, allowing for the production of these analogs through microbial fermentation. biorxiv.orgescholarship.org

The development of new organofluorine scaffolds is crucial for expanding the chemical space available for drug discovery and materials science. sioc-journal.cncore.ac.uk Difluorinated silyl (B83357) enol ethers, for example, are versatile building blocks for the synthesis of a wide array of organofluorine compounds through reactions like aldol (B89426), Mannich, and arylation. sioc-journal.cn The ester or acid functionality of 2,2-difluoro-5-oxohexanoate could be readily converted to a difluorinated silyl enol ether, thus providing access to these synthetic transformations.

Furthermore, a unified strategy has been reported for the synthesis of difluoromethyl- and vinylfluoride-containing scaffolds, which relies on the C-selective electrophilic difluoromethylation followed by decarboxylation. acs.org The decarboxylative aldol reaction of α,α-difluoro-β-keto esters is another powerful method for generating difluoroenolates, which can then react with various carbonyl compounds to create complex fluorinated structures. nih.gov These methods highlight the potential of compounds like sodium 2,2-difluoro-5-oxohexanoate to serve as precursors to a diverse range of novel organofluorine scaffolds.

Applications in Advanced Materials Science (Non-Biological)

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly valuable in materials science. polysciences.comnih.gov

Fluoropolymers, which are polymers containing carbon-fluorine bonds, exhibit a range of desirable properties including resistance to solvents, acids, and bases. wikipedia.org These materials are typically produced through the polymerization of fluorinated monomers. nih.govclemson.edu A molecule derived from sodium 2,2-difluoro-5-oxohexanoate could potentially be modified to act as a fluorinated acrylic monomer. For instance, the ketone could be reduced to an alcohol and then esterified with acrylic acid. The resulting monomer could be polymerized or copolymerized with other monomers to create fluorinated acrylic polymers. youtube.com

These polymers have applications in coatings due to their protective qualities, providing resistance to chemical attack and weathering. youtube.com The presence of fluorine lowers the surface energy of the polymer, making them suitable for creating water- and oil-repellent surfaces. youtube.com The specific structure of the monomer influences the final properties of the polymer, and the inclusion of a difluoro-keto functionality could lead to materials with unique cross-linking capabilities or other specialized characteristics.

Beyond polymers, fluorinated building blocks are used to create a variety of specialty chemicals and functional materials. The reactivity of the ketone and carboxylic acid groups in 2,2-difluoro-5-oxohexanoate allows for its conversion into a wide range of derivatives. For example, α,α-difluoro-functionalized ketones are important intermediates in the synthesis of various organofluorine compounds. acs.org The synthesis of α-hydroxy-β,β-difluoro-γ-ketoesters has been achieved through nih.govnih.gov sigmatropic rearrangements of derivatives of γ,γ-difluorinated allylic alcohols, showcasing a pathway to more complex functional materials. rsc.org

The development of new synthetic methods, such as the palladium-catalyzed asymmetric hydrogenation of α,α-difluorinated butenoates, allows for the creation of enantioenriched difluorinated molecules that can serve as chiral building blocks for advanced materials with specific optical or electronic properties. dicp.ac.cn The versatility of the 2,2-difluoro-5-oxohexanoate structure makes it a promising precursor for the development of new functional materials tailored for a variety of advanced applications.

Catalytic Activities and Ligand Design in Transition Metal Catalysis

The application of sodium 2,2-difluoro-5-oxohexanoate in transition metal catalysis is an area of significant potential, primarily stemming from the ability of its corresponding ester or acid form to act as a bidentate ligand. The β-ketoester functionality can coordinate with a variety of transition metals, including but not limited to copper, palladium, nickel, and iron. beilstein-journals.orgnih.gov This coordination can facilitate a range of catalytic transformations.

The presence of the gem-difluoro group at the α-position can significantly influence the electronic properties of the chelating enolate and, consequently, the catalytic activity of the resulting metal complex. The strong electron-withdrawing nature of the fluorine atoms can enhance the Lewis acidity of the metal center, potentially leading to higher catalytic efficiency in certain reactions.

While direct catalytic applications of sodium 2,2-difluoro-5-oxohexanoate are not extensively documented, the broader class of β-keto esters is widely used in catalysis. For instance, transition metal complexes of β-keto esters are effective catalysts for various reactions, including enantioselective fluorination, trifluoromethylation, and other C-C and C-heteroatom bond-forming reactions. beilstein-journals.orgnih.gov It is plausible that metal complexes derived from 2,2-difluoro-5-oxohexanoic acid or its esters could serve as catalysts or pre-catalysts in similar transformations.

Furthermore, the chiral centers that can be generated within the molecule open up possibilities for its use in asymmetric catalysis. Chiral ligands derived from compounds like 2,2-difluoro-5-oxohexanoic acid could be synthesized and employed to induce enantioselectivity in metal-catalyzed reactions. The design of such ligands would involve strategic modifications to the hexanoate (B1226103) backbone to create a well-defined chiral pocket around the metal center.

Table 1: Potential Catalytic Applications of Transition Metal Complexes with β-Keto Ester Ligands

| Catalyst System | Reaction Type | Potential Role of Ligand |

| Copper(II) / Chiral β-ketoester | Asymmetric Aldol Reactions | Induce enantioselectivity |

| Palladium(II) / β-ketoester | Cross-Coupling Reactions | Stabilize the active catalyst |

| Nickel(II) / β-ketoester | Enantioselective Fluorination | Enhance catalytic activity and selectivity beilstein-journals.org |

| Iron(III) / β-ketoester | Oxidation Reactions | Modulate redox potential of the metal |

This table presents potential applications based on the known reactivity of similar β-keto ester compounds.

The development of specific catalytic systems utilizing sodium 2,2-difluoro-5-oxohexanoate or its derivatives would require empirical investigation to optimize reaction conditions and evaluate catalyst performance. However, the foundational chemistry of related compounds provides a strong rationale for its exploration in this field.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Analysis

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of molecules in solution. While direct spectroscopic data for sodium 2,2-difluoro-5-oxohexanoate is not extensively published, analysis of its ethyl ester precursor, ethyl 2,2-difluoro-5-oxohexanoate, provides significant insights into the expected NMR characteristics of the parent sodium salt. thieme-connect.com

The structure of the parent acid, 2,2-difluoro-5-oxohexanoic acid, suggests distinct signals for the different proton and carbon environments. Upon conversion to the sodium salt, shifts in the electron density, particularly around the carboxylate group, would be expected to influence the chemical shifts of nearby nuclei.

Expected ¹H NMR Spectral Data for 2,2-difluoro-5-oxohexanoate anion:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | ~2.4-2.6 | Triplet of triplets (tt) | J(H-3, H-4), J(H-3, F) |

| H-4 | ~2.7-2.9 | Triplet (t) | J(H-4, H-3) |

| H-6 (CH₃) | ~2.2 | Singlet (s) | N/A |

Expected ¹³C NMR Spectral Data for 2,2-difluoro-5-oxohexanoate anion:

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 (COO⁻) | ~168-172 | Triplet (t) |

| C-2 (CF₂) | ~115-120 | Triplet (t) |

| C-3 | ~30-35 | Triplet (t) |

| C-4 | ~38-42 | Singlet (s) |

| C-5 (C=O) | ~206-210 | Singlet (s) |

| C-6 (CH₃) | ~28-32 | Singlet (s) |

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the sodium 2,2-difluoro-5-oxohexanoate molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For sodium 2,2-difluoro-5-oxohexanoate, a cross-peak between the signals of the H-3 and H-4 methylene (B1212753) protons would be expected, confirming their adjacent positions in the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for the C-3, C-4, and C-6 methyl groups by correlating them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. While less critical for a small, flexible molecule like this, it could reveal through-space interactions that might offer insights into preferred solution-state conformations.

The application of these multidimensional techniques is crucial for the complete and unambiguous structural elucidation of complex organic molecules. acs.org

Solid-State NMR Investigations for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. nih.govmdpi.com For a crystalline compound like sodium 2,2-difluoro-5-oxohexanoate, ssNMR could be employed to study polymorphism, which is the ability of a substance to exist in two or more crystalline forms. rsc.orgbiorxiv.orgnih.gov

Different polymorphs can exhibit distinct physical properties, and ssNMR is highly sensitive to the local environment of the nuclei. By analyzing the chemical shifts and line shapes in ¹³C and ¹⁹F ssNMR spectra, it is possible to identify and differentiate between various polymorphic forms. nih.gov The presence of multiple, sharp resonances for a single carbon or fluorine site in an ssNMR spectrum would be a clear indication of the existence of different crystalline arrangements or non-equivalent molecules within the crystal lattice.

Comprehensive Fluorine-19 (¹⁹F) NMR Chemical Shift and Coupling Constant Analysis

Given the presence of a difluoro-geminal center, ¹⁹F NMR spectroscopy is a particularly informative technique for the analysis of sodium 2,2-difluoro-5-oxohexanoate. nih.gov The ¹⁹F chemical shift is highly sensitive to the electronic environment, and the value for the CF₂ group would be characteristic.

Furthermore, the fluorine nuclei will couple with adjacent protons. In this case, the two equivalent fluorine atoms would be expected to couple with the two protons on C-3, leading to a triplet in the proton-coupled ¹⁹F NMR spectrum. Conversely, the ¹H NMR signal for the H-3 protons would appear as a triplet of triplets due to coupling with both the H-4 protons and the two fluorine atoms. thieme-connect.com Analysis of the magnitude of the ²J(F,H) coupling constant would provide valuable structural information.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For a flexible molecule like sodium 2,2-difluoro-5-oxohexanoate, bond rotations can lead to different conformations. If the rate of interconversion between these conformers is in a specific range, it can lead to broadening of the NMR signals or the coalescence of signals from the different conformers.

By acquiring NMR spectra at various temperatures, it would be possible to study the conformational dynamics of the hexanoate (B1226103) chain. For example, restricted rotation around the C3-C4 bond could potentially be observed at low temperatures. Analyzing the changes in the line shapes of the signals as a function of temperature would allow for the determination of the energy barriers associated with these conformational exchange processes.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For sodium 2,2-difluoro-5-oxohexanoate, HRMS analysis in negative ion mode would be expected to show a prominent signal for the [M-Na]⁻ ion, which corresponds to the 2,2-difluoro-5-oxohexanoate anion. The exact mass of this ion would be measured and compared to the theoretical mass calculated for the formula C₆H₇F₂O₃⁻ to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by inducing fragmentation and analyzing the resulting product ions. In the analysis of sodium 2,2-difluoro-5-oxohexanoate, collision-induced dissociation (CID) of the precursor ion would provide valuable structural information. The precursor ion could be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode.

Expected fragmentation pathways for the [M-H]⁻ ion of 2,2-difluoro-5-oxohexanoate would likely involve the carboxylate and ketone functionalities. Common fragmentation mechanisms for carboxylates include the neutral loss of CO₂. For α-keto acids, cleavage adjacent to the carbonyl group is a characteristic fragmentation pathway. biorxiv.org The presence of the electronegative fluorine atoms on the α-carbon is expected to significantly influence the fragmentation pattern, potentially stabilizing certain fragments or directing cleavage pathways.

A plausible fragmentation cascade for the deprotonated molecule could involve the initial loss of acetone (B3395972) (CH₃COCH₃) via a McLafferty-type rearrangement, or cleavage of the C-C bonds within the hexanoate chain. The analysis of the resultant product ions and their relative abundances allows for the reconstruction of the molecule's connectivity, confirming the presence and location of the ketone and difluoro-carboxylate groups.

Table 1: Predicted Major Fragment Ions in MS/MS of [2,2-difluoro-5-oxohexanoate-H]⁻

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |

| 165.04 | [M-H-CH₃]⁻ | CH₃ radical | 150.02 |

| 165.04 | [M-H-H₂O]⁻ | H₂O | 147.03 |

| 165.04 | [M-H-CO₂]⁻ | CO₂ | 121.05 |

| 165.04 | [M-H-CH₃COCH₃]⁻ | Acetone | 107.01 |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, distinguishing ions based on their size, shape, and charge. nih.govnih.gov This technique provides a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged projected area and is a characteristic physical property. acs.org For a flexible molecule like sodium 2,2-difluoro-5-oxohexanoate, IMS-MS can reveal the presence of different conformers in the gas phase. chemrxiv.org

It is plausible that the 2,2-difluoro-5-oxohexanoate ion can exist in multiple conformations, such as a linear, extended form or a more compact, folded structure, potentially stabilized by intramolecular interactions. These different conformers would exhibit distinct drift times in the ion mobility cell, resulting in different CCS values. The presence of multiple peaks in the ion mobilogram for a single m/z value can indicate the existence of stable conformers or isomers. acs.org

By comparing experimentally determined CCS values with theoretical values calculated for computationally modeled structures (e.g., using density functional theory, DFT), it is possible to gain insight into the most probable gas-phase conformations of the ion. thermofisher.com For fluorinated compounds, intramolecular interactions involving the fluorine atoms can significantly influence the preferred conformation. thermofisher.com This information is crucial for understanding the molecule's three-dimensional structure and its potential interactions with other molecules.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule based on the vibrations of its chemical bonds. mdpi.comunl.edu These two techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different. mdpi.com

For sodium 2,2-difluoro-5-oxohexanoate, characteristic vibrational bands would confirm the presence of its key functional groups.

Detailed Spectroscopic Band Assignment and Vibrational Mode Analysis

The FTIR and Raman spectra of sodium 2,2-difluoro-5-oxohexanoate would be characterized by specific absorption and scattering bands corresponding to the vibrational modes of its constituent functional groups.

Table 2: Predicted Vibrational Band Assignments for Sodium 2,2-difluoro-5-oxohexanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O (Ketone) | Stretching | 1715-1730 | 1715-1730 (weak) |

| COO⁻ (Carboxylate) | Asymmetric Stretching | 1550-1610 (strong) | 1550-1610 (weak) |

| COO⁻ (Carboxylate) | Symmetric Stretching | 1400-1450 (strong) | 1400-1450 (strong) |

| C-F | Stretching | 1000-1300 (strong) | 1000-1300 (weak) |

| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 |

| C-C | Stretching | 1000-1200 | 1000-1200 (strong) |

The carbonyl (C=O) stretching vibration of the ketone is expected to appear around 1715-1730 cm⁻¹. The carboxylate group (COO⁻) will exhibit strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretch typically appears in the 1550-1610 cm⁻¹ region in the FTIR spectrum, while the symmetric stretch is found around 1400-1450 cm⁻¹. unl.edu The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. vliz.be Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations, which are often weak in FTIR spectra. uni-ulm.de

In Situ Spectroscopic Monitoring of Chemical Reactions

In situ FTIR and Raman spectroscopy are invaluable tools for monitoring chemical reactions in real-time, providing kinetic and mechanistic information. nih.gov For instance, the synthesis of sodium 2,2-difluoro-5-oxohexanoate, perhaps through the hydrolysis of a corresponding ester, could be monitored. By tracking the disappearance of the ester carbonyl band (typically ~1740 cm⁻¹) and the simultaneous appearance of the carboxylate bands, the reaction progress can be followed. Similarly, any reaction involving the ketone functionality could be monitored by observing changes in its characteristic C=O stretching band. This real-time analysis allows for the optimization of reaction conditions and the detection of any transient intermediates.

X-ray Crystallography for Crystalline State Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

A single-crystal X-ray diffraction (SC-XRD) analysis would provide an unambiguous determination of the molecular structure. The resulting electron density map would reveal the positions of all non-hydrogen atoms, confirming the connectivity of the carbon skeleton and the locations of the fluorine, oxygen, and sodium atoms.

For sodium 2,2-difluoro-5-oxohexanoate, the crystal structure would detail the coordination environment of the sodium cation, showing its interactions with the carboxylate oxygen atoms and potentially the ketone oxygen of neighboring molecules. This would reveal the nature of the ionic bonding and any intermolecular interactions, such as hydrogen bonding (if co-crystallized with solvent molecules) or other non-covalent interactions that dictate the crystal packing.

Furthermore, the SC-XRD data would provide precise details on the conformation of the hexanoate chain in the crystalline state. This includes the torsion angles along the carbon backbone, offering a static picture of the molecule's preferred solid-state arrangement. This experimental structure would serve as a valuable benchmark for comparison with the gas-phase conformational information obtained from IMS-MS and computational modeling.

Computational Chemistry and Theoretical Investigations of Sodium 2,2 Difluoro 5 Oxohexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. researchgate.net These methods can elucidate electron distribution, orbital energies, and reactivity indicators, offering a deep understanding of a compound's chemical behavior.

Density Functional Theory (DFT) Studies on Ground State and Excited State Properties

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy, making it suitable for studying a wide range of chemical systems. marquette.edursc.org DFT calculations could provide valuable information on the ground state geometry, electronic structure, and properties such as dipole moment and polarizability of sodium 2,2-difluoro-5-oxohexanoate. Furthermore, Time-Dependent DFT (TD-DFT) could be employed to investigate its excited state properties, which are crucial for understanding its potential photochemical behavior. arxiv.org A study on different compounds highlighted how DFT can be used to analyze molecular orbitals and predict reactivity. imist.ma However, no specific DFT studies on sodium 2,2-difluoro-5-oxohexanoate have been reported.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. arxiv.org These methods, such as coupled-cluster (CC) theory, can provide highly accurate electronic structure information, serving as a benchmark for other computational techniques. arxiv.org While ab initio calculations are computationally more demanding than DFT, they are invaluable for obtaining precise data on molecular energies and properties. ethz.ch The application of such high-accuracy methods to sodium 2,2-difluoro-5-oxohexanoate would be beneficial for a precise determination of its electronic characteristics, but no such studies are currently available. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For a flexible molecule like sodium 2,2-difluoro-5-oxohexanoate, MD simulations could reveal its conformational landscape, identifying the most stable arrangements of the molecule in different environments. nih.govmdpi.com Additionally, these simulations are instrumental in understanding solvation effects, showing how the interactions with solvent molecules, such as water, can influence the structure and dynamics of the solute. aps.org Despite the utility of MD simulations, there is no published research detailing the conformational analysis or solvation behavior of sodium 2,2-difluoro-5-oxohexanoate.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. mdpi.com

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations of NMR chemical shifts and spin-spin coupling constants can provide a powerful complement to experimental data. mdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used for this purpose. Such calculations for sodium 2,2-difluoro-5-oxohexanoate would be valuable for confirming its structure and assigning its NMR signals, but this information is not present in the current body of scientific literature.

Simulated Vibrational (IR/Raman) Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. Computational simulations of IR and Raman spectra can be compared with experimental data to aid in spectral assignment and structural analysis. core.ac.uk The theoretical vibrational frequencies and intensities for sodium 2,2-difluoro-5-oxohexanoate could be calculated using methods like DFT. This would allow for a detailed understanding of its vibrational properties, but no such computational studies have been reported.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms and the fleeting existence of transition states at the molecular level provides invaluable insights into the reactivity and transformation pathways of chemical compounds. For sodium 2,2-difluoro-5-oxohexanoate, computational chemistry offers a powerful lens through which to explore these intricate processes. Theoretical methods, such as density functional theory (DFT) and ab initio calculations, are instrumental in mapping the energetic landscapes of reactions involving this fluorinated keto-carboxylate.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. mdpi.com For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. acs.orgaimspress.com By mapping the PES, chemists can identify the most likely pathways a reaction will follow.

For sodium 2,2-difluoro-5-oxohexanoate, a key reaction of interest is its behavior under conditions that could lead to cyclization, hydrolysis, or other transformations. Theoretical studies on analogous fluorinated ketones and esters have demonstrated the utility of PES mapping in understanding their reactivity. acs.orgacs.org For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the trajectory of the incoming nucleophile and the subsequent geometric rearrangements of the molecule can be meticulously charted on the PES.

The presence of the two fluorine atoms at the α-position significantly influences the electronic properties of the carbonyl group, enhancing its electrophilicity. nih.gov A computational investigation into the reaction of a nucleophile with sodium 2,2-difluoro-5-oxohexanoate would involve calculating the energy of the system at numerous points along the reaction coordinate. This would reveal the minimum energy path from the reactants to the products, passing through the transition state.

A hypothetical reaction pathway for the intramolecular aldol-type condensation of sodium 2,2-difluoro-5-oxohexanoate, leading to a cyclic product, could be investigated. The PES would be mapped by systematically varying key bond lengths and angles, such as the distance between the enolizable carbon and the carbonyl carbon, and the bond angles within the forming ring. The resulting map would likely show a valley leading from the open-chain reactant to a high-energy transition state, followed by a descent into a new valley representing the cyclic product. The sodium cation's role as a counter-ion could also be modeled to understand its influence on the reaction pathway, potentially through coordination with the oxygen atoms.

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state on the PES. It represents the minimum energy required for a reaction to occur. Computational methods allow for the precise calculation of the geometries and energies of both the ground state (reactants) and the transition state, thereby providing a direct measure of the activation barrier.

For reactions involving sodium 2,2-difluoro-5-oxohexanoate, the calculation of activation barriers is crucial for predicting reaction rates and understanding the feasibility of different transformation pathways. For example, the activation barrier for the hydrolysis of the ester group could be compared with the barrier for an intramolecular cyclization reaction. The pathway with the lower activation barrier would be the kinetically favored one.

Theoretical studies on similar fluorinated ketones have shown that the introduction of fluorine atoms can have a significant impact on activation barriers. acs.org For instance, the electron-withdrawing nature of fluorine atoms can stabilize the transition state of a nucleophilic addition reaction, thereby lowering the activation barrier and increasing the reaction rate.

The rate of a chemical reaction can be estimated using transition state theory (TST), which incorporates the calculated activation barrier. The Eyring equation is a cornerstone of TST and relates the rate constant to the free energy of activation.

A hypothetical study on the decarboxylation of a derivative of sodium 2,2-difluoro-5-oxohexanoate could serve as an example. The reaction would proceed through a transition state where the carbon-carbon bond is breaking. By calculating the energies of the reactant and the transition state, the activation energy can be determined. This value, along with vibrational frequency calculations to account for zero-point energy and entropy, would allow for the estimation of the reaction rate constant at a given temperature.

Table 1: Hypothetical Calculated Activation Energies for Competing Reactions of Sodium 2,2-Difluoro-5-oxohexanoate

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Intramolecular Aldol (B89426) Condensation | Six-membered ring with partial bond formation | 25.3 |

| Hydrolysis of the Carboxylate | Tetrahedral intermediate at the carboxyl carbon | 18.7 |

| Enolization | Planar enolate with delocalized charge | 15.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on sodium 2,2-difluoro-5-oxohexanoate were not found in the public domain.

Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. scribd.comnih.gov These models are invaluable for predicting the properties of new, untested compounds, thereby accelerating the discovery and design of molecules with desired characteristics.

For a series of compounds related to sodium 2,2-difluoro-5-oxohexanoate, a QSAR model could be developed to predict their reactivity in a specific chemical transformation. This would involve synthesizing a set of analogs with systematic variations in their structure (e.g., different substituents on the alkyl chain or replacement of the sodium cation with other metal ions) and experimentally measuring their reaction rates.

The next step would be to calculate a variety of molecular descriptors for each compound. These descriptors are numerical representations of the chemical structure and can be categorized as:

Electronic descriptors: Such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: Which describe the size and shape of the molecule, such as molecular volume and surface area.

Topological descriptors: Which are derived from the 2D representation of the molecule and describe its connectivity.

Thermodynamic descriptors: Such as heats of formation and solvation energies.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates a selection of these descriptors to the observed reactivity. researchgate.net

A hypothetical QSAR study on the enzyme inhibitory activity of a series of analogs of sodium 2,2-difluoro-5-oxohexanoate could be envisioned. The inhibitory constants (Ki) would be experimentally determined. Computational methods would then be used to calculate descriptors for each analog. A resulting QSAR model might look like the following hypothetical equation:

log(1/Ki) = 0.85 * qC5 + 1.23 * ELUMO - 0.45 * V - 2.1

where qC5 is the partial charge on the carbonyl carbon, ELUMO is the energy of the LUMO, and V is the molecular volume. Such an equation would suggest that higher inhibitory activity is associated with a more electrophilic carbonyl carbon, a lower LUMO energy (indicating a better electron acceptor), and a smaller molecular volume.

Table 2: Hypothetical Descriptors for a QSAR Study of Sodium 2,2-Difluoro-5-oxohexanoate Analogs

| Compound | log(Reactivity) | Partial Charge on C5 | LUMO Energy (eV) | Molecular Volume (ų) |

| Sodium 2,2-difluoro-5-oxohexanoate | 1.2 | +0.45 | -1.8 | 155 |

| Analog 1 (3,3-difluoro) | 0.9 | +0.38 | -1.5 | 154 |

| Analog 2 (4-methyl) | 1.1 | +0.43 | -1.9 | 168 |

| Analog 3 (no fluorine) | 0.5 | +0.30 | -1.2 | 148 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific QSAR studies on sodium 2,2-difluoro-5-oxohexanoate were not found in the public domain.

The predictive power of the QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development. cmu.ac.th A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted reactivity or desired activity.

Advanced Analytical Methodologies for Research and Quantification Non Clinical Applications

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone for separating and analyzing sodium 2,2-difluoro-5-oxohexanoate from starting materials, byproducts, and impurities. Its application is crucial for monitoring the progress of its synthesis and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like sodium 2,2-difluoro-5-oxohexanoate. Given its ionic nature as a sodium salt and the presence of a carbonyl group, several HPLC modes and detection methods are applicable. For its less polar precursor, ethyl 2,2-difluoro-5-oxohexanoate, analytical data including HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are available and provide a basis for method development bldpharm.com.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for polar and ionic compounds. Amide-modified silica (B1680970) columns are often preferred for their ability to retain and separate such analytes effectively thermofisher.com.

A variety of detectors can be coupled with HPLC for sensitive quantification. A UV detector is suitable due to the presence of the ketone chromophore oatext.com. For more selective and sensitive analysis, especially in complex mixtures, a mass spectrometer (LC-MS) can be used to provide molecular weight information, aiding in peak identification. Another alternative is the Evaporative Light Scattering Detector (ELSD), which is a universal detector that can quantify any non-volatile analyte. For certain applications, derivatizing the carboxylate group with a fluorescent tag would allow for highly sensitive fluorescence detection (HPLC-FD), capable of reaching femtomole detection limits thermofisher.com.

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) | Detection Method |

|---|---|---|---|

| Stationary Phase | C18 Synergy Hydro-RP, 4.6 x 250 mm, 4 µm | Amide-Modified Silica, 2.1 x 100 mm, 1.7 µm | UV (210 nm for carboxyl, 265 nm for ketone) or LC-MS |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Ammonium (B1175870) Formate Buffer (Gradient) | Provides structural information and high sensitivity |

| Flow Rate | 1.0 - 1.2 mL/min | 0.2 - 0.5 mL/min | Applicable to both RP and HILIC modes |

| Application Note | Adapted from general ketone/acid analysis oatext.com. | Adapted from polar analyte analysis thermofisher.com. | LC-MS is often used for confirmation bldpharm.com. |

Gas Chromatography (GC) is a high-resolution separation technique typically used for volatile and thermally stable compounds. Direct analysis of sodium 2,2-difluoro-5-oxohexanoate by GC is not feasible due to its low volatility as a salt. Therefore, derivatization is required to convert it into a more volatile form.